3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and methoxyphenyl groups in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the acetamido group, and subsequent functionalization with fluorophenyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Acetamido Group: This step may involve the reaction of the benzofuran core with acetic anhydride or acetyl chloride in the presence of a base.
Functionalization with Fluorophenyl and Methoxyphenyl Groups: This can be done through nucleophilic substitution reactions using appropriate fluorophenyl and methoxyphenyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorophenyl and methoxyphenyl groups may enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-chlorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- 3-(2-(4-bromophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- 3-(2-(4-methylphenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
Uniqueness
The unique combination of fluorophenyl and methoxyphenyl groups in 3-(2-(4-fluorophenyl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide may confer distinct pharmacological properties compared to similar compounds. These properties could include enhanced potency, selectivity, and metabolic stability.
Properties
IUPAC Name |
3-[[2-(4-fluorophenyl)acetyl]amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-30-18-6-4-5-17(14-18)26-24(29)23-22(19-7-2-3-8-20(19)31-23)27-21(28)13-15-9-11-16(25)12-10-15/h2-12,14H,13H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPRYYWSMFFPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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